2-fluoropropanedioic Acid
Overview
Description
2-fluoropropanedioic Acid is a useful research compound. Its molecular formula is C3H3FO4 and its molecular weight is 122.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radiopharmaceutical Applications
Fluorine-18 labeled derivatives of 2-fluoropropanedioic acid, such as (2S,4S)-2-[18F]fluoro-4-(phosphonomethyl)pentanedioic acid (BAY 1075553), are being explored in clinical PET studies for the diagnosis and staging of prostate cancer. The development of sensitive analytical methods for characterizing the final product is crucial for its clinical application, including assessing chemical identity, specific activity, and stereoisomer ratio (Graham, Kettschau, Gromov, & Dinkelborg, 2013).
Electrochemistry and Battery Applications
1-Fluoropropane-2-one, a compound related to this compound, has been investigated for its effectiveness as an SEI additive in lithium-ion batteries. This compound enhances the first cycle efficiency and stability of batteries, suggesting potential applications in improving the performance of energy storage devices (Krämer, Schmitz, Passerini, Winter, & Schreiner, 2012).
Cancer Imaging
Fluorinated derivatives of 2-(phosphonomethyl)pentanedioic acid, which include 2-fluoro-4-(phosphonomethyl)pentanedioic acid, have shown promise in prostate cancer imaging. These compounds bind to the prostate specific membrane antigen (PSMA), and their fluorine-substituents are well-tolerated, making them potential candidates for radiolabeled tracers in detecting and staging prostate cancer (Graham et al., 2012).
Synthesis and Resolution of Fluorinated Compounds
Optically active 2-fluoropropanoic acid and its analogs can be synthesized with high enantiomeric purity. This synthesis is crucial for developing fluorine-containing organic molecules, potentially useful in pharmaceutical and chemical industries (Fritz-Langhals & Schu¨tz, 1993).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Given its structural similarity to malonic acid, it might be involved in the same biochemical pathways, such as the fatty acid synthesis pathway . .
Result of Action
As a strong acid, it may cause coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .
Properties
IUPAC Name |
2-fluoropropanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCXEDQEZDUMHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274608 | |
Record name | Fluoromalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473-87-0 | |
Record name | 2-Fluoropropanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoromalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoropropanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fluoromalonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4MX47N8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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